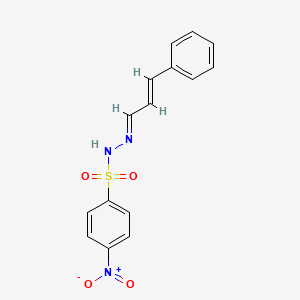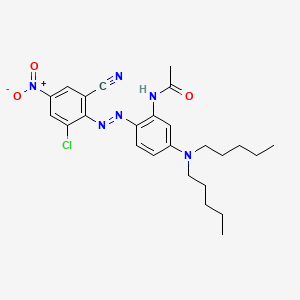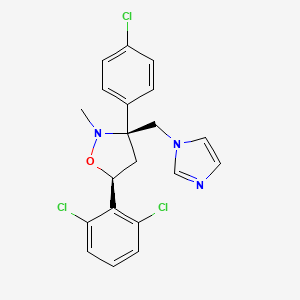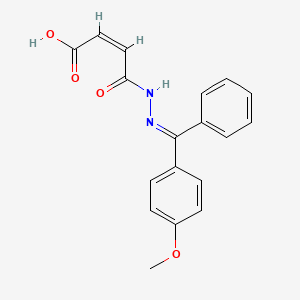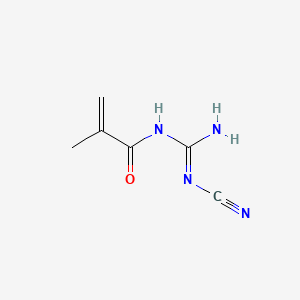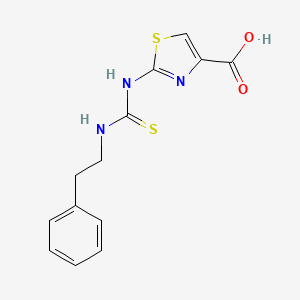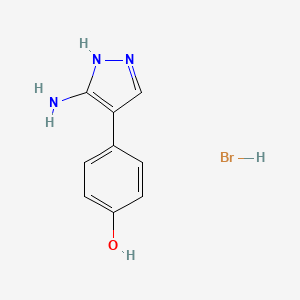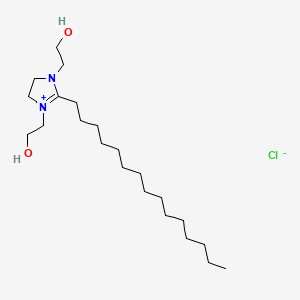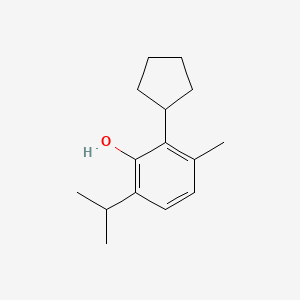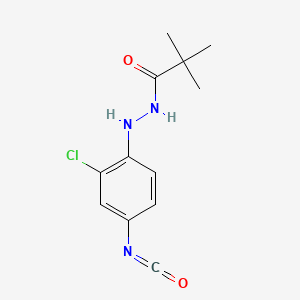
N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an isocyanate group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2-chloro-4-isocyanatophenyl with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-isocyanatophenyl N,N-diethylsulfamate
- 3-Chloro-4-(2-chloro-4-isocyanatophenyl)benzene-1-sulfonyl isocyanate
Uniqueness
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
94166-48-0 |
|---|---|
Fórmula molecular |
C12H14ClN3O2 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
N'-(2-chloro-4-isocyanatophenyl)-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(18)16-15-10-5-4-8(14-7-17)6-9(10)13/h4-6,15H,1-3H3,(H,16,18) |
Clave InChI |
ZOTAFLXGCCHEDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

